molecular formula C9H11BrO B3103591 2-Bromo-4-ethoxy-1-methylbenzene CAS No. 1445601-62-6

2-Bromo-4-ethoxy-1-methylbenzene

Cat. No.: B3103591
CAS No.: 1445601-62-6
M. Wt: 215.09 g/mol
InChI Key: GNTXPUQREWIXOK-UHFFFAOYSA-N
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Description

2-Bromo-4-ethoxy-1-methylbenzene is an aromatic compound with the molecular formula C9H11BrO It is characterized by the presence of a bromine atom, an ethoxy group, and a methyl group attached to a benzene ring

Scientific Research Applications

2-Bromo-4-ethoxy-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-ethoxy-1-methylbenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions due to its stability and aromaticity .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

This interaction results in the substitution of a hydrogen atom on the benzene ring with the 2-Bromo-4-ethoxy-1-methyl group .

Biochemical Pathways

The compound’s action primarily affects the Suzuki–Miyaura coupling pathway . This pathway involves the cross-coupling of organoboron compounds with organic halides or triflates using a palladium catalyst . The this compound can act as an organoboron reagent in this pathway .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making this compound a valuable reagent in organic chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Suzuki–Miyaura coupling reaction can be affected by the type of palladium catalyst used, the temperature, and the solvent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethoxy-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethoxy-1-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds as follows: [ \text{C}9\text{H}{12}\text{O} + \text{Br}_2 \rightarrow \text{C}9\text{H}{11}\text{BrO} + \text{HBr} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-ethoxy-1-methylbenzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 4-ethoxy-1-methylphenol or other substituted derivatives.

    Oxidation: Formation of 2-bromo-4-ethoxy-1-methylquinone.

    Reduction: Formation of 4-ethoxy-1-methylbenzene.

Comparison with Similar Compounds

  • 2-Bromo-4-methoxy-1-methylbenzene
  • 2-Bromo-4-ethoxy-1-ethylbenzene
  • 2-Chloro-4-ethoxy-1-methylbenzene

Comparison: 2-Bromo-4-ethoxy-1-methylbenzene is unique due to the presence of both a bromine atom and an ethoxy group, which influence its reactivity and chemical properties. Compared to 2-Bromo-4-methoxy-1-methylbenzene, the ethoxy group provides different steric and electronic effects, potentially leading to variations in reaction outcomes and applications.

Properties

IUPAC Name

2-bromo-4-ethoxy-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTXPUQREWIXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-4-methyl-phenol (1.2 g, 6.42 mmol) in anhydrous DMF (12 mL), was added iodoethane (1.55 mL, 19.25 mmol) and potassium carbonate (1.06 g, 7.7 mmol). The resulting mixture was left to stir at 80° C. for 18 h. It was allowed to cool to room temperature, poured into brine and extracted with ethyl acetate. The combined organic layers were dried over sodium sulphate and filtered. The filtrate was evaporated and the crude residue was purified by silica gel chromatography (25 g SiO2) eluting with iso-hexane. Evaporation of desired fractions gave 2-bromo-4-ethoxy-1-methyl-benzene (D64) (0.7500 g, 3.4869 mmol, 54.3% yield) as colourless oil;
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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